Pivalic-d6 acid, also known as 2,2-dimethylpropanoic acid-d6, is a deuterated derivative of pivalic acid. It is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen. This compound is primarily utilized in various scientific applications, including organic synthesis and as a solvent in nuclear magnetic resonance studies.
Pivalic-d6 acid can be synthesized from pivalic acid through several methods that incorporate deuterated reagents. The most notable synthesis routes involve the hydrocarboxylation of isobutene or the use of deuterated solvents in traditional pivalic acid synthesis methods.
Pivalic-d6 acid falls under the category of carboxylic acids, specifically branched-chain aliphatic carboxylic acids. Its unique isotopic composition makes it particularly valuable in research settings where tracking molecular pathways or reaction mechanisms is essential.
Several methods are employed to synthesize pivalic-d6 acid:
The synthesis typically requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. Monitoring techniques such as nuclear magnetic resonance spectroscopy are often employed to confirm the presence and quantity of deuterium incorporation.
Pivalic-d6 acid has a molecular formula of . Its structure consists of a central carbon atom bonded to three methyl groups and a carboxylic acid functional group. The presence of six deuterium atoms replaces hydrogen atoms in the molecular structure.
Pivalic-d6 acid participates in various chemical reactions typical for carboxylic acids:
The reactivity of pivalic-d6 acid is influenced by its branched structure, which affects sterics and electronic properties during reactions. The incorporation of deuterium allows researchers to trace reaction pathways more effectively using spectroscopic techniques.
The mechanism by which pivalic-d6 acid acts in chemical reactions typically involves:
Isotope labeling studies have shown that reactions involving pivalic-d6 acid can provide insights into transition states and reaction kinetics due to the unique behavior of deuterium compared to hydrogen.
Studies have demonstrated that the isotopic substitution does not significantly alter the fundamental chemical properties but provides unique advantages in tracing mechanisms through kinetic isotope effects.
Pivalic-d6 acid has several scientific uses:
Pivalic-d6 acid (CAS 95926-89-9) is a perdeuterated isotopologue of pivalic acid (2,2-dimethylpropanoic acid). Its molecular formula is C5D6H4O2, with a molecular weight of 108.169 g/mol [2] [4] [8]. The structure features deuterium atoms at all six methyl hydrogens, while the carboxylic acid group (-COOH) remains non-deuterated. This isotopic labeling pattern is explicitly confirmed by its SMILES notation: [2H]C([2H])([2H])C(C)(C(=O)O)C([2H])([2H])[2H] [2] [8].
The compound’s IUPAC name, 3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid, precisely reflects the deuteration at the two equivalent methyl groups attached to the tertiary carbon [4] [8]. This selective deuteration results in a mass increase of ~6 atomic mass units compared to protiated pivalic acid (C5H10O2, 102.13 g/mol) [4] [9].
Table 1: Isotopic Composition of Pivalic-d6 Acid
| Atom Position | Element/Isotope | Count |
|---|---|---|
| Tertiary carbon | C | 1 |
| Carboxyl carbon | C | 1 |
| Methyl carbons | C | 3 |
| Methyl hydrogens | H | 4 |
| Methyl deuteriums | D (²H) | 6 |
| Carboxyl oxygen | O | 2 |
Deuteration at the β-carbon positions (adjacent to the carboxyl group) influences the compound’s electronic properties and reactivity through isotopic mass effects and hyperconjugation alterations:
Acidity Modulation: The replacement of C-H with C-D bonds reduces the vibrational zero-point energy of C-D bonds due to deuterium’s higher mass. This stabilizes the deprotonated carboxylate anion, potentially increasing the acid dissociation constant (pKa). For protiated pivalic acid, pKa = 5.03 [9]. While direct measurements for Pivalic-d6 are unavailable, analogous deuterated carboxylic acids exhibit pKa increases of 0.03–0.05 units due to isotope effects on solvation and bond vibrations [9].
Steric Considerations: The near-identical van der Waals radii of H (1.20 Å) and D (1.18 Å) ensure minimal steric perturbation. However, the longer C-D bond (1.09 Å vs. 1.08 Å for C-H) subtly alters molecular geometry. In pivalic acid’s congested neopentane structure, this may affect crystal packing or rotational barriers of the methyl groups [9].
Hyperconjugation Effects: C-D bonds exhibit weaker hyperconjugative interactions with adjacent orbitals compared to C-H bonds due to lower electron density at the deuterium nucleus. This may influence the electron density at the carboxyl carbon, though computational studies are needed to quantify this effect in Pivalic-d6 [9].
Spectroscopic Properties
Chemical Stability and Reactivity
Table 2: Properties of Pivalic Acid vs. Pivalic-d6 Acid
| Property | Pivalic Acid | Pivalic-d6 Acid |
|---|---|---|
| Molecular Formula | C5H10O2 | C5D6H4O2 |
| Molecular Weight | 102.13 g/mol | 108.17 g/mol |
| 1H-NMR (methyl) | 1.08 ppm (s, 9H) | Not detectable |
| pKa | 5.03 | ~5.06–5.08 (predicted) |
| C-D stretching | Absent | 2100–2200 cm−1 |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: